(2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol
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Overview
Description
(2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of tetrahydrofuran derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis often begins with simple sugars or other carbohydrate derivatives.
Functional Group Transformations:
Stereoselective Reactions: Ensuring the correct stereochemistry at each carbon center is crucial, often achieved through chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Employing methods such as crystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Chiral catalysts for stereoselective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Its stereochemistry makes it valuable in the synthesis of chiral compounds.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential biological activity.
Medicine
Pharmaceutical Research: Explored for potential therapeutic applications, including as a precursor to drug molecules.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group may participate in hydrogen bonding or electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran rings but different substituents.
Aminomethyl Compounds: Molecules containing the aminomethyl group but lacking the tetrahydrofuran ring.
Uniqueness
The unique combination of the tetrahydrofuran ring, aminomethyl group, and methoxy group, along with its specific stereochemistry, distinguishes (2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol from other compounds.
Properties
Molecular Formula |
C6H13NO4 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(aminomethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c1-10-6-5(9)4(8)3(2-7)11-6/h3-6,8-9H,2,7H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChI Key |
ODOKPZPCULYXKR-JGWLITMVSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H](O1)CN)O)O |
Canonical SMILES |
COC1C(C(C(O1)CN)O)O |
Origin of Product |
United States |
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